N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Description
The compound N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide is a highly complex acetamide derivative characterized by:
- A central oxane (sugar-like) backbone with multiple hydroxy and hydroxymethyl substituents.
- A 3,4,5-trihydroxy-6-methyloxan-2-yl group linked via an ether bond.
- A 4-nitrophenoxy substituent contributing electron-withdrawing properties.
- An acetamide terminal group, common in bioactive molecules.
Its synthesis likely involves multi-step protection/deprotection strategies due to the high density of reactive hydroxyl groups .
Properties
Molecular Formula |
C26H38N2O17 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)43-26(23)44-22-15(27-10(2)31)24(42-14(8-30)18(22)34)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31) |
InChI Key |
XJDWEIUSVBUXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C)CO)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and a nitrophenyl moiety, contributing to its biological reactivity. The structural complexity suggests a potential for diverse interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C31H43N1O19 |
| Molecular Weight | 703.67 g/mol |
| IUPAC Name | N-[4-[4,5-dihydroxy... |
| Solubility | Soluble in water and ethanol |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.
- Radical Scavenging : The compound shows effective scavenging of hydrogen peroxide (H2O2) and hypochlorous acid (HOCl), with IC50 values indicating strong potency against these oxidants .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models.
- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Antitumor Activity
Recent studies suggest potential antitumor properties of N-[4-[4,5-dihydroxy...]. The compound has been linked to the modulation of several key signaling pathways involved in cancer progression.
- Target Pathways : Research indicates that it interacts with targets such as AKT1 and EGFR, which are critical in cell proliferation and survival .
Case Studies
- Liver Protection : In vivo studies have shown that administration of the compound significantly reduces liver damage markers (AST and ALT) in animal models exposed to hepatotoxic agents. This suggests hepatoprotective effects that may be beneficial in treating liver diseases .
- Embryotoxicity Assessment : Toxicological evaluations have indicated no adverse effects at dietary levels up to 5%, supporting its safety profile for potential therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Analysis
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations:
- The target compound is unique in its polyhydroxy oxane framework , which contrasts with linear or coumarin-based backbones in other acetamides .
- Unlike simpler acetamides (e.g., , M.W. 283.32 g/mol), the target’s molecular weight and stereochemical complexity suggest challenges in synthesis and purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
